2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide
Overview
Description
2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylpiperazine moiety, an ethylphenyl group, and a nitrobenzamide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with 4-ethylphenylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product. The purification process may involve techniques like recrystallization or chromatography to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The nitrobenzamide core may also play a role in inhibiting certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-benzylpiperazin-1-yl)carbonyl]-2-(4-ethylphenyl)quinoline
- **(4-benzylpiperazin-1-yl)-[2-(4-ethylphenyl)quinolin-4-yl]methanone
Uniqueness
Compared to similar compounds, 2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzamide core, in particular, provides unique opportunities for chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-ethylphenyl)-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-2-20-8-10-22(11-9-20)27-26(31)24-18-23(30(32)33)12-13-25(24)29-16-14-28(15-17-29)19-21-6-4-3-5-7-21/h3-13,18H,2,14-17,19H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTGTISCKPFBMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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